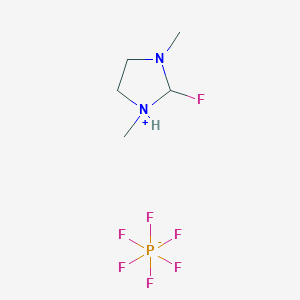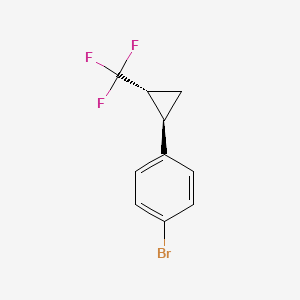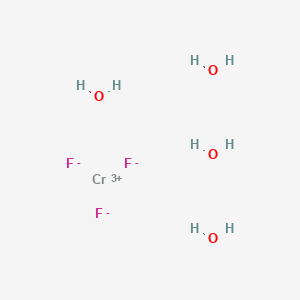
Chromium(III) fluoride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(III) fluoride tetrahydrate, also known as this compound, is an inorganic compound with the chemical formula CrF₃·4H₂O. It is a green crystalline solid that is sparingly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through several methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This method involves reacting chromium(III) oxide with hydrofluoric acid in the presence of water to form the hydrated chromium(III) fluoride.
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces the anhydrous form of chromium(III) fluoride, which can then be hydrated to form the tetrahydrate.
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride.
Industrial Production Methods
Industrial production of chromic fluoride tetrahydrate typically involves large-scale reactions of chromium(III) oxide with hydrofluoric acid under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in chromic fluoride tetrahydrate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The fluoride ions in chromic fluoride tetrahydrate can be substituted by other ligands, such as water or other anions.
Common Reagents and Conditions
Hydrofluoric Acid: Used in the synthesis and various reactions involving chromic fluoride tetrahydrate.
Chromium(III) Oxide: A starting material for the synthesis of chromic fluoride tetrahydrate.
Hydrogen Fluoride: Used in the production of the anhydrous form of chromium(III) fluoride.
Major Products Formed
Chromium(III) Fluoride: The primary product formed in the synthesis and reactions involving chromic fluoride tetrahydrate.
Hydrochloric Acid: A byproduct in the reaction of chromic chloride with hydrogen fluoride.
Scientific Research Applications
Chromium(III) fluoride tetrahydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the fluorination of chlorocarbons.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments and diagnostics.
Industry: Used as a corrosion inhibitor and a mordant in textile dyeing processes.
Mechanism of Action
The mechanism of action of chromic fluoride tetrahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function. The fluoride ions can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds, such as:
Chromium(III) Chloride: Similar in its chromium content but differs in its anionic component and solubility properties.
Chromium(III) Sulfate: Another chromium(III) compound with different anionic components and applications.
Chromium(III) Acetate: Used in different industrial and research applications compared to chromic fluoride tetrahydrate.
This compound is unique due to its specific chemical properties, such as its solubility in water and its ability to act as a catalyst in fluorination reactions.
Properties
IUPAC Name |
chromium(3+);trifluoride;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCURCAHMSDSL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[F-].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
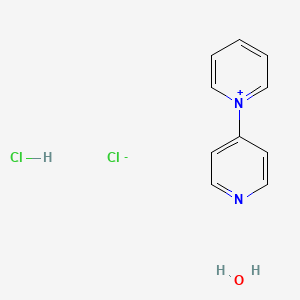
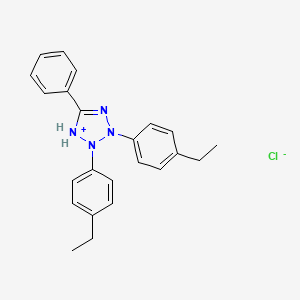
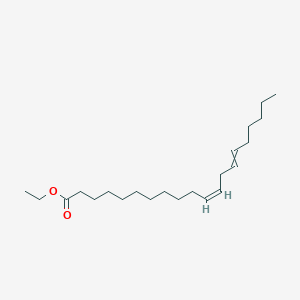
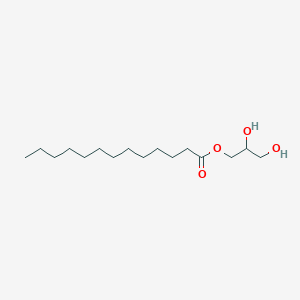
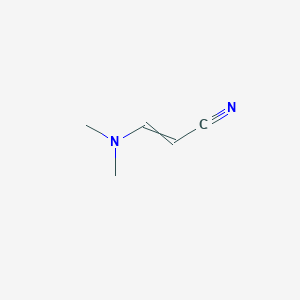
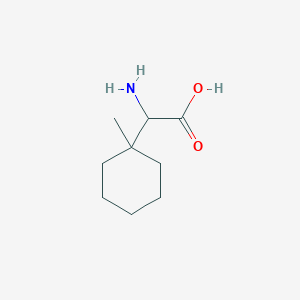
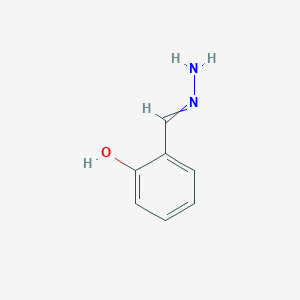
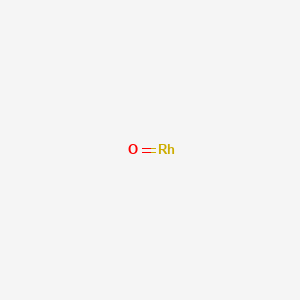
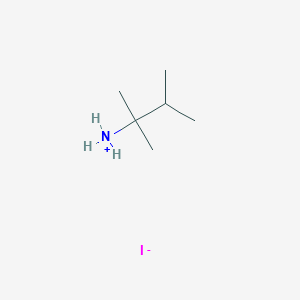

![ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B7949776.png)

